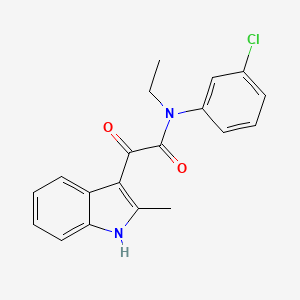
3-(Chloromethyl)-1-isobutyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-isobutyl-1H-pyrazole is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in different fields. This compound is synthesized through a specific method that involves several steps, and its mechanism of action is related to its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-isobutyl-1H-pyrazole is related to its ability to interact with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases and histone deacetylases. By inhibiting the activity of these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. This compound has been shown to induce DNA damage and oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. By inhibiting angiogenesis, this compound can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Chloromethyl)-1-isobutyl-1H-pyrazole in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to be highly effective in inhibiting the proliferation of cancer cells, while having minimal effects on normal cells. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce DNA damage and oxidative stress, which can lead to cell death.
Orientations Futures
There are several future directions for the research on 3-(Chloromethyl)-1-isobutyl-1H-pyrazole. One of the main directions is to further investigate its potential as an anticancer agent. Several studies have reported its effectiveness in inhibiting the proliferation of cancer cells, and further research is needed to determine its potential as a therapeutic agent. Additionally, future research can focus on developing new derivatives of this compound with improved potency and selectivity towards cancer cells. Finally, future research can also investigate the potential of this compound in other fields, such as agriculture and material science.
Méthodes De Synthèse
The synthesis method of 3-(Chloromethyl)-1-isobutyl-1H-pyrazole involves several steps. Firstly, 1,2-dimethyl-1H-pyrazole-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with isobutylamine in the presence of triethylamine to yield 3-isobutyl-1H-pyrazole-1-carboxamide. Finally, the carboxamide is treated with paraformaldehyde and hydrochloric acid to form this compound.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-isobutyl-1H-pyrazole has been extensively used in scientific research due to its potential applications in different fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been tested for its potential as a therapeutic agent. In recent years, several studies have reported the potential of this compound as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Propriétés
IUPAC Name |
3-(chloromethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUVTRZDCHXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

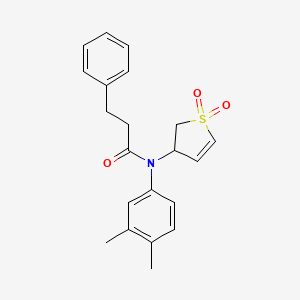
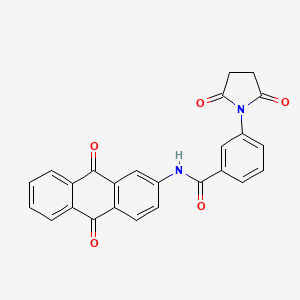
![1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2467542.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)
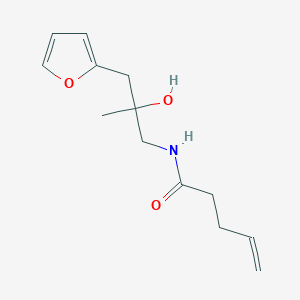


![4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2467551.png)

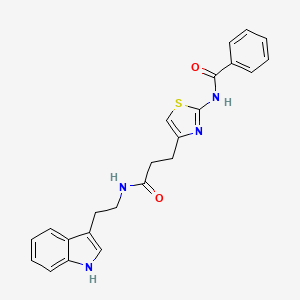
![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)
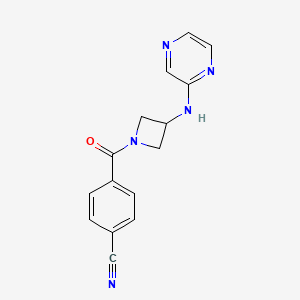
![1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine](/img/structure/B2467557.png)
